1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine
Overview
Description
1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine is an organic compound with the molecular formula C10H14FNO. It is characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
The synthesis of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxy-2-fluorobenzaldehyde and ethylamine.
Reaction Conditions: The aldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time.
Chemical Reactions Analysis
1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The ethoxy and fluorine groups on the phenyl ring can undergo nucleophilic substitution reactions. For example, treatment with nucleophiles like sodium methoxide can replace the ethoxy group with a methoxy group.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted phenyl derivatives.
Scientific Research Applications
1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.
Biological Studies: It is employed in the study of enzyme-substrate interactions and receptor binding assays.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine can be compared with similar compounds such as:
1-(4-Fluorophenyl)ethan-1-amine: This compound lacks the ethoxy group, which may result in different chemical reactivity and biological activity.
1-(4-Ethoxyphenyl)ethan-1-amine: The absence of the fluorine atom in this compound can lead to variations in its electronic properties and interactions with molecular targets.
1-(4-Methoxy-2-fluorophenyl)ethan-1-amine: The methoxy group in place of the ethoxy group can influence the compound’s solubility and reactivity.
Properties
IUPAC Name |
1-(4-ethoxy-2-fluorophenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-13-8-4-5-9(7(2)12)10(11)6-8/h4-7H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDGPSXKGPFQMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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